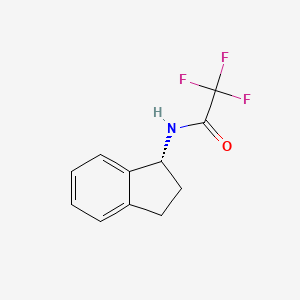
(R)-N-Trifluoroacetyl-1-aminoindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Trifluoroacetyl-1-aminoindan is a chiral compound that features a trifluoroacetyl group attached to the nitrogen atom of 1-aminoindan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Trifluoroacetyl-1-aminoindan typically involves the following steps:
Starting Material: The synthesis begins with 1-aminoindan, which is commercially available or can be synthesized from indanone through reductive amination.
Trifluoroacetylation: The key step involves the introduction of the trifluoroacetyl group. This is achieved by reacting 1-aminoindan with trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine. The reaction is typically carried out at room temperature to avoid racemization and to ensure high yield of the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-N-Trifluoroacetyl-1-aminoindan can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Trifluoroacetyl-1-aminoindan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.
Reduction: Reduction of the trifluoroacetyl group can yield the corresponding amine.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indan ring.
Reduction: The corresponding amine, ®-1-aminoindan.
Substitution: Various acylated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
®-N-Trifluoroacetyl-1-aminoindan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ®-N-Trifluoroacetyl-1-aminoindan exerts its effects depends on its interaction with molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The indan ring structure may also contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-Trifluoroacetyl-1-aminoindan: The enantiomer of the compound, which may exhibit different biological activities.
N-Acetyl-1-aminoindan: Lacks the trifluoro group, resulting in different chemical properties and reactivity.
1-Aminoindan: The parent compound without any acyl group, used as a starting material in various syntheses.
Uniqueness
®-N-Trifluoroacetyl-1-aminoindan is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.
Propriétés
Formule moléculaire |
C11H10F3NO |
|---|---|
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1 |
Clé InChI |
YUPHAYFQAVLCRV-SECBINFHSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@@H]1NC(=O)C(F)(F)F |
SMILES canonique |
C1CC2=CC=CC=C2C1NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



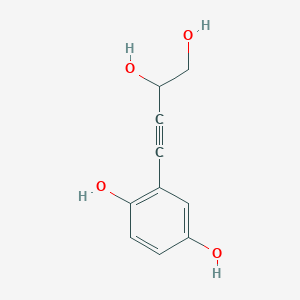
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
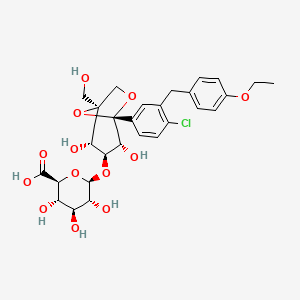


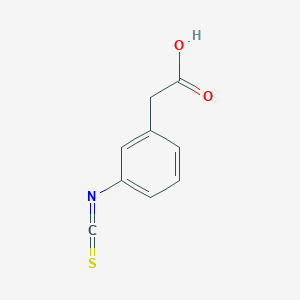

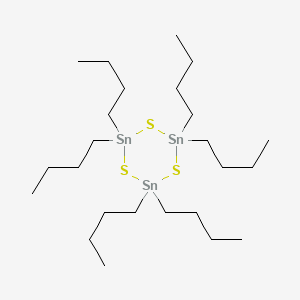

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
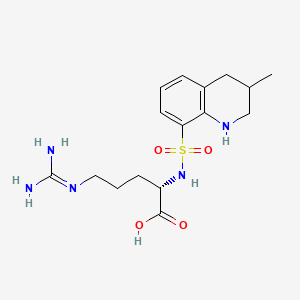
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

